
Trifluoro((4-methylpiperazin-1-ium-1-yl)methyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoro((4-methylpiperazin-1-ium-1-yl)methyl)borate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trifluoro((4-methylpiperazin-1-ium-1-yl)methyl)borate typically involves the reaction of 4-methylpiperazine with boron trifluoride. The reaction conditions often include a controlled temperature environment and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of advanced reactors and continuous flow systems to ensure consistent quality and production rates .
Analyse Chemischer Reaktionen
Types of Reactions
Trifluoro((4-methylpiperazin-1-ium-1-yl)methyl)borate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield different borate derivatives, while substitution reactions can produce a variety of substituted borates .
Wissenschaftliche Forschungsanwendungen
Trifluoro((4-methylpiperazin-1-ium-1-yl)methyl)borate has several applications in scientific research:
Wirkmechanismus
The mechanism by which Trifluoro((4-methylpiperazin-1-ium-1-yl)methyl)borate exerts its effects involves its interaction with specific molecular targets. It can act as a ligand, binding to metal centers in catalytic processes, or as a reagent in organic synthesis. The pathways involved often include coordination chemistry and the formation of stable complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium trifluoro((4-methylpiperazin-1-yl)methyl)borate: Similar in structure but with potassium as a counterion.
Trifluoro((pyrrolidin-1-yl)methyl)borate: Another similar compound with a different amine group.
Uniqueness
Trifluoro((4-methylpiperazin-1-ium-1-yl)methyl)borate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
1268340-98-2 |
|---|---|
Molekularformel |
C6H14BF3N2 |
Molekulargewicht |
182.00 g/mol |
IUPAC-Name |
trifluoro-[(4-methylpiperazin-1-ium-1-yl)methyl]boranuide |
InChI |
InChI=1S/C6H13BF3N2/c1-11-2-4-12(5-3-11)6-7(8,9)10/h2-6H2,1H3/q-1/p+1 |
InChI-Schlüssel |
NWDSODBACSCRNQ-UHFFFAOYSA-O |
Kanonische SMILES |
[B-](C[NH+]1CCN(CC1)C)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053809.png)

![1-(1-Amino-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B12053826.png)
![1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene](/img/structure/B12053833.png)
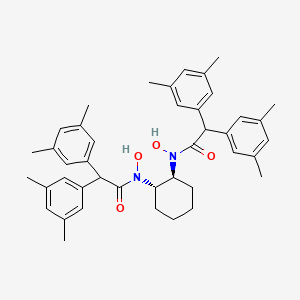
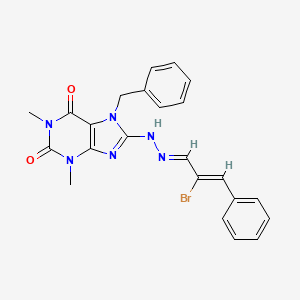
![{2,7-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B12053845.png)


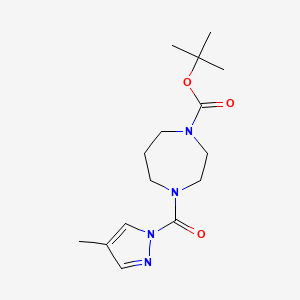
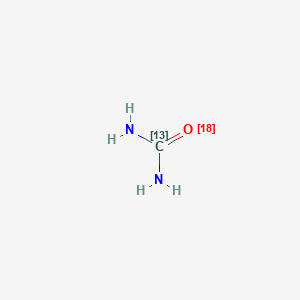
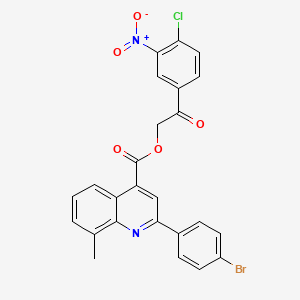

![(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid](/img/structure/B12053910.png)
